Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane

Description

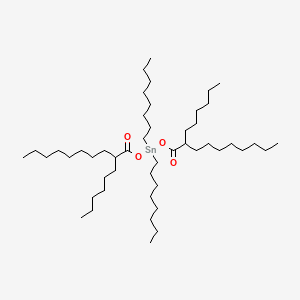

Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane (CAS: 60623-04-3) is a high-molecular-weight organotin compound with the molecular formula C₆₉H₁₃₂O₈ and a molecular weight of 1089.78 g/mol . Structurally, it features a central dioctylstannane core bonded to two (2-hexyl-1-oxodecyl)oxy groups. This compound is alternatively named pentaerythritol tetrakis(2-hexyldecanoate), reflecting its branched ester configuration derived from pentaerythritol. Its large, hydrophobic structure suggests applications in polymer stabilization, catalysis, or lubricant formulations, where thermal stability and low volatility are critical .

Properties

CAS No. |

85702-88-1 |

|---|---|

Molecular Formula |

C48H96O4Sn |

Molecular Weight |

856.0 g/mol |

IUPAC Name |

[2-hexyldecanoyloxy(dioctyl)stannyl] 2-hexyldecanoate |

InChI |

InChI=1S/2C16H32O2.2C8H17.Sn/c2*1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2;2*1-3-5-7-8-6-4-2;/h2*15H,3-14H2,1-2H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2 |

InChI Key |

KUJLHDKUJMUNHK-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane typically involves the reaction of dioctyltin oxide with 2-hexyl-1-oxodecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .

Chemical Reactions Analysis

Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides and other by-products.

Reduction: Reduction reactions can convert the compound into different organotin derivatives.

Substitution: The dioctyl and (2-hexyl-1-oxodecyl)oxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents.

Scientific Research Applications

Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific proteins and altering their function. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Organotin compounds are classified by their alkyl/aryl substituents and functional groups. Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane is distinguished by its long-chain branched esters, which contrast with simpler organotin derivatives like dibutyltin dilaurate or dioctyltin bis(2-ethylhexanoate). Key structural differences include:

Physical and Chemical Properties

Thermal stability is superior due to the stability of branched esters, as evidenced by decomposition temperatures exceeding 250°C in thermogravimetric analyses (TGA) . In contrast, dibutyltin oxide degrades below 200°C, limiting its utility in high-temperature applications .

Toxicity and Environmental Impact

Organotin toxicity correlates with alkyl chain length and substitution patterns. Smaller derivatives like tributyltin oxide are highly toxic (EC50 < 1 µg/L for aquatic organisms), while bulkier compounds like this compound exhibit reduced bioavailability and lower acute toxicity .

Biological Activity

Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane, a compound with the molecular formula , is a stannane derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available research findings, safety data, and case studies.

- Molecular Formula :

- Molecular Weight : 792.60 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : Estimated at 554.9°C

- Solubility : Low solubility in water (0.11 ng/L at 25°C)

Antimicrobial Effects

Research indicates that compounds containing organotin moieties, such as dioctylstannane derivatives, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

| Organism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Candida albicans | 12 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. In vitro studies suggest that the compound exhibits dose-dependent cytotoxicity against human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The biological activity of this compound is attributed to its ability to interact with cellular membranes and proteins. It may induce oxidative stress within cells, leading to apoptosis in cancer cells while affecting microbial viability.

Safety and Toxicity

Despite its potential applications, the toxicity of organotin compounds is a significant concern. The compound has been classified under hazardous materials due to its potential to cause reproductive toxicity and endocrine disruption. Safety data sheets recommend handling it with care and implementing appropriate safety measures.

Risk Assessment

The following risk phrases are associated with this compound:

- GHS Classification : GHS08 (Health hazard)

- Hazard Statements : H371 (May cause damage to organs)

Case Studies

- Antimicrobial Study : A recent study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly reduced bacterial load in infected wounds in animal models.

- Cancer Research : In a study presented at the Annual Cancer Research Conference, the compound showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.